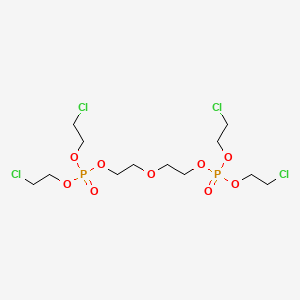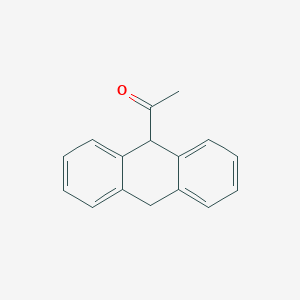
Ethanone, 1-(9,10-dihydro-9-anthracenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is characterized by the presence of an anthracene ring system substituted with an ethanone group. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and is known for its unique chemical properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-(9,10-dihydro-9-anthracenyl)- typically involves the Friedel-Crafts acylation of anthracene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows: [ \text{C14H10} + \text{CH3COCl} \xrightarrow{\text{AlCl3}} \text{C16H12O} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high yield and purity. The reaction conditions are optimized to maintain the stability of the anthracene ring and prevent side reactions.
Types of Reactions:
Oxidation: Ethanone, 1-(9,10-dihydro-9-anthracenyl)- can undergo oxidation reactions to form anthraquinone derivatives.
Reduction: The compound can be reduced to form 9-anthracenylmethanol.
Substitution: It can participate in electrophilic substitution reactions, particularly at the anthracene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products Formed:
Oxidation: Anthraquinone derivatives.
Reduction: 9-Anthracenylmethanol.
Substitution: Various substituted anthracene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Ethanone, 1-(9,10-dihydro-9-anthracenyl)- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethanone, 1-(9,10-dihydro-9-anthracenyl)- involves its interaction with various molecular targets. The compound can act as a redox catalyst, facilitating single electron transfer (SET) reactions. It can also interact with biological macromolecules, potentially leading to the modulation of biochemical pathways .
Comparación Con Compuestos Similares
- 9-Anthracenylmethyl ketone
- 9-Acetylanthracene
- 9-Anthryl methyl ketone
Comparison: Ethanone, 1-(9,10-dihydro-9-anthracenyl)- is unique due to the presence of the ethanone group at the 9-position of the anthracene ring This structural feature imparts distinct chemical reactivity and biological activity compared to other anthracene derivatives
Propiedades
Número CAS |
54585-45-4 |
|---|---|
Fórmula molecular |
C16H14O |
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
1-(9,10-dihydroanthracen-9-yl)ethanone |
InChI |
InChI=1S/C16H14O/c1-11(17)16-14-8-4-2-6-12(14)10-13-7-3-5-9-15(13)16/h2-9,16H,10H2,1H3 |
Clave InChI |
VHRWBEUFSFONLG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1C2=CC=CC=C2CC3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


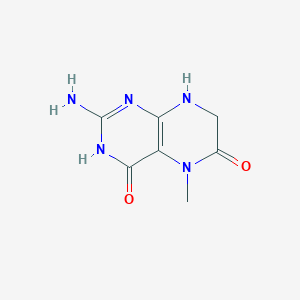
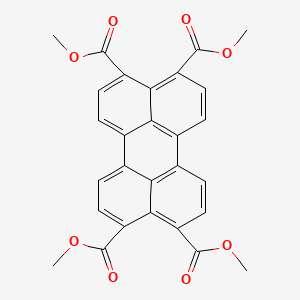





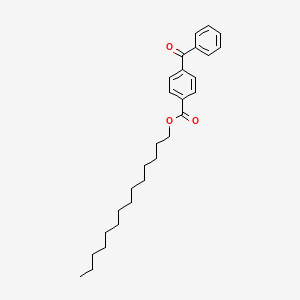
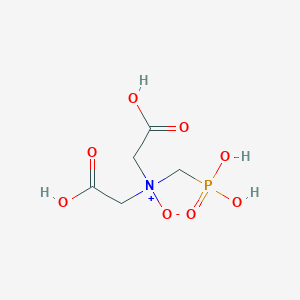
![tert-Butyl 3-[dimethyl(phenyl)silyl]propaneperoxoate](/img/structure/B14648538.png)


